1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C21H21NO4. It is characterized by the presence of a cyclopropane ring, an ethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
The synthesis of 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reaction: The Fmoc-protected amino acid is coupled with the cyclopropane derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Chemical Reactions Analysis
1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions using piperidine, yielding the free amino acid
Scientific Research Applications
1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is utilized in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It serves as a linker in bioconjugation reactions, facilitating the attachment of peptides to various biomolecules.
Material Science: The compound is employed in the synthesis of functionalized materials and polymers for advanced applications
Mechanism of Action
The mechanism of action of 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s stability and ease of removal under basic conditions make it an ideal choice for peptide synthesis. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid can be compared with other Fmoc-protected amino acids and cyclopropane derivatives:
Fmoc-Protected Amino Acids: Similar compounds include Fmoc-protected glycine, alanine, and valine. These compounds share the Fmoc protecting group but differ in the amino acid side chain.
Cyclopropane Derivatives: Other cyclopropane-containing compounds include cyclopropane carboxylic acid and cyclopropane amino acids. .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-2-22(21(11-12-21)19(23)24)20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,23,24) |
InChI Key |
JYCDWHDAHFWUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O |
Origin of Product |
United States |
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